molecular formula T B1202998 Terbium-149 CAS No. 15065-93-7

Terbium-149

カタログ番号: B1202998
CAS番号: 15065-93-7
分子量: 148.92325 g/mol
InChIキー: GZCRRIHWUXGPOV-CBESVEIWSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Terbium-149, also known as this compound, is a useful research compound. Its molecular formula is Tb and its molecular weight is 148.92325 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Production of Terbium-149

This compound is primarily produced through proton-induced spallation of tantalum targets at facilities like CERN's ISOLDE. The spallation reaction involves irradiating tantalum with high-energy protons, leading to the formation of various isotopes, including this compound. Recent advancements have optimized this production process, achieving high yields and radionuclidic purity. For instance, a study reported yields of up to 260 MBq with over 99% radionuclidic purity using advanced radiochemical separation techniques such as cation-exchange and extraction chromatography .

Targeted Alpha Therapy

This compound is particularly promising for targeted alpha therapy due to its short-range alpha emissions, which can effectively destroy cancer cells while minimizing damage to surrounding healthy tissue. Its high linear energy transfer (LET) and relative biological effectiveness (RBE) enhance its therapeutic potential compared to beta emitters .

Case Study: Rituximab Labeling

In preclinical studies, this compound was successfully labeled with rituximab, an antibody used in the treatment of certain types of leukemia. The results showed significant tumor reduction in mouse models, demonstrating the potential for effective targeted therapy using this compound-labeled compounds .

Theranostics

The concept of theranostics combines diagnostic and therapeutic capabilities within a single agent. This compound can be paired with other terbium isotopes (e.g., Terbium-152 for PET imaging) to create a matched-pair system that allows for real-time monitoring of treatment efficacy . This dual functionality is crucial for personalized medicine approaches.

Case Study: DOTA-Folate Conjugate

Research involving a DOTA-folate conjugate labeled with this compound showed promising results in targeting folate receptor-positive cancer cells. In vitro studies indicated significant reductions in cell viability, while in vivo studies demonstrated delayed tumor growth and increased survival rates in treated mice compared to controls .

Imaging Applications

Beyond its therapeutic uses, this compound's beta-plus emissions enable PET imaging capabilities. This allows clinicians to visualize the distribution of the therapeutic agent within the body post-treatment, providing valuable information about treatment effectiveness and tumor response .

化学反応の分析

Production Methods

  • Proton-induced spallation: Terbium-149 can be produced by irradiating tantalum targets with high-energy protons . For example, irradiation of tantalum targets with 1.4 GeV protons at the CERN-ISOLDE facility has been used to produce \text{ 149}Tb} .

  • Heavy-ion reactions: Heavy-ion induced reactions using Carbon-12 (\text{ 12}C}) as a projectile to produce this compound through Neodymium (\text{ 142}Nd(^{12}C,5n)^{149}Dy->^{149}Tb}) and Praseodymium (\text{ 141}Pr(^{12}C,4n)^{149}Tb}) .

  • Indirect Route via Dysprosium-149: An indirect route via \text{ 149}Dy} is of interest, where \text{ 149}Dy} (T1/2 = 4.20 min) decays into \text{ 149}Tb}. The reaction cross sections for the formation of \text{ 149}Dy} with heavy ions are much higher than for \text{ 149}Tb} .

Separation Techniques

Because the production of this compound results in a mixture of other terbium radioisotopes, separation techniques are needed to achieve the high radionuclidic purity required for medical applications .

  • Cation-exchange chromatography: This method is used to separate radiolanthanides. For example, radio-lanthanides can be separated by cation exchange chromatography with Aminex A5 resin, eluting with α-hydroxyisobutyric acid (α-HIBA) at pH 5.0 .

  • Extraction chromatography: This technique involves using extraction resins to further purify this compound . For example, after cation exchange, the eluate can be directed onto a column containing bis(1,4,4-trimethyl-1-pentyl)phosphinic acid extraction resin (LN3) and the this compound product can be eluted from the second column in 1 mL 0.05 M HCl .

  • Radiochemical separation: This method involves dissolving zinc layer containing radiolanthanides in nitric acid (HNO3\text{HNO}_3). The system is placed into a designated shielded cell and the radiochemical separations of this compound are performed with the use of manipulators, such that high activities could be processed with minimal radiation dose exposure to the operator .

特性

CAS番号

15065-93-7

分子式

T

分子量

148.92325 g/mol

IUPAC名

terbium-149

InChI

InChI=1S/Tb/i1-10

InChIキー

GZCRRIHWUXGPOV-CBESVEIWSA-N

SMILES

[Tb]

異性体SMILES

[149Tb]

正規SMILES

[Tb]

同義語

149Tb radioisotope
Tb-149 radioisotope
Terbium-149

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。